molecular formula C15H14ClN3O4S B1261086 (6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B1261086
M. Wt: 367.8 g/mol
InChI Key: QYIYFLOTGYLRGG-RPFQZYLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : Studies have focused on synthesizing various derivatives of this compound, exploring its chemical versatility and potential applications. For example, Deng Fu-li (2007) synthesized a benzhydryl ester derivative with an 84.6% yield, demonstrating the compound's adaptability for different chemical modifications (Deng Fu-li, 2007).

  • NMR Characterization : Lorena Blau et al. (2008) reported the complete NMR characterization of a cephalosporin derivative, showcasing the compound's suitability for detailed structural analysis using NMR techniques (Blau et al., 2008).

  • Vibrational Spectroscopic Studies : M. Ramalingam et al. (2011) conducted vibrational spectroscopic studies, indicating the compound's potential in microscopic nonlinear optical behavior and charge transfer mechanisms (Ramalingam et al., 2011).

Pharmaceutical Research

  • Antibacterial Activity : Novel β-lactam derivatives containing this compound have been synthesized and tested for antibacterial activity, with significant in vitro effects against various bacteria, highlighting its potential in developing new antibacterial agents (Shrivastava et al., 2014).

  • Antifungal and Antibacterial Derivatives : N. Sharma et al. (2010) synthesized newer cephlosporin derivatives of the compound and evaluated their antifungal and antibacterial activities, indicating its relevance in producing potent bactericidal agents (Sharma et al., 2010).

  • Prodrug Synthesis : Jiang Huan-feng (2007) synthesized Ceftizoxime alapivoxil from the compound, contributing to the development of prodrugs in pharmaceutical applications (Jiang Huan-feng, 2007).

Structural and Electrochemical Studies

  • Hydrogen-Bonding Network Analysis : J. Zachara et al. (2005) analyzed the hydrogen-bonding network in a related compound, contributing to the understanding of its structural properties in biological and chemical contexts (Zachara et al., 2005).

  • Corrosion Inhibition Efficiency : J. Aldana-González et al. (2015) evaluated the compound's efficiency as a corrosion inhibitor, revealing its potential in industrial applications, particularly in protecting metals in acidic environments (Aldana-González et al., 2015).

properties

Product Name

(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9?,10?,14-/m1/s1

InChI Key

QYIYFLOTGYLRGG-RPFQZYLTSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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